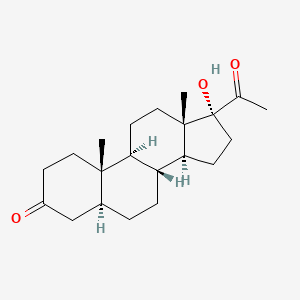

5alpha-Pregnan-17alpha-ol-3,20-dione

描述

Context within Endogenous Steroid Pathways

The classical pathway of androgen synthesis involves the conversion of progesterone (B1679170) and pregnenolone (B344588) to androstenedione (B190577) and testosterone (B1683101), which is then converted to the potent androgen 5α-dihydrotestosterone (DHT). However, research has elucidated an alternative route, often termed the "androgen backdoor pathway," which bypasses testosterone in the synthesis of DHT. 5α-Pregnan-17α-ol-3,20-dione is the inaugural intermediate in this critical pathway. wikipedia.org

The process begins with 17α-hydroxyprogesterone (17-OHP), a steroid that accumulates in certain metabolic disorders. wikipedia.orghmdb.ca Instead of following the conventional route, 17-OHP undergoes 5α-reduction, a reaction catalyzed by the enzyme 5α-reductase (predominantly type 1, SRD5A1, and possibly type 2, SRD5A2). wikipedia.orgnih.gov This conversion yields 5α-Pregnan-17α-ol-3,20-dione. wikipedia.org

From here, the backdoor pathway continues through a series of enzymatic steps. 5α-Pregnan-17α-ol-3,20-dione is subsequently metabolized to 5α-pregnane-3α,17α-diol-20-one by reductive 3α-hydroxysteroid dehydrogenases (e.g., AKR1C2 and AKR1C4). nih.govwikipedia.org This product is then converted to androsterone (B159326), which ultimately leads to the formation of DHT. wikipedia.orgnih.gov This pathway is particularly significant in conditions such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, where the conventional androgen pathway is impaired, and the backdoor pathway becomes a major source of potent androgens. nih.gov

Table 2: Key Steps in the Androgen Backdoor Pathway Initiated by 17-OHP

| Substrate | Enzyme | Product |

|---|---|---|

| 17α-Hydroxyprogesterone (17-OHP) | 5α-reductase (SRD5A1/SRD5A2) | 5α-Pregnan-17α-ol-3,20-dione |

| 5α-Pregnan-17α-ol-3,20-dione | 3α-Hydroxysteroid dehydrogenase (e.g., AKR1C2) | 5α-Pregnane-3α,17α-diol-20-one |

| 5α-Pregnane-3α,17α-diol-20-one | Cytochrome P450 17A1 (CYP17A1, 17,20-lyase activity) | Androsterone |

| Androsterone | 17β-Hydroxysteroid dehydrogenase | 5α-Androstane-3α,17β-diol |

| 5α-Androstane-3α,17β-diol | Dehydrogenase/reductase | 5α-Dihydrotestosterone (DHT) |

Historical Perspectives on the Identification of 5α-Pregnan-17α-ol-3,20-dione

The identification of individual steroid metabolites is intrinsically linked to the broader history of steroid chemistry and biochemistry that flourished from the 1930s onwards. During this era, researchers like Tadeusz Reichstein undertook the monumental task of isolating and characterizing dozens of steroid compounds from adrenal gland extracts. wikipedia.org These compounds were often given alphanumeric names, such as "Reichstein's Substance S" (which was later identified as 11-Deoxycortisol). wikipedia.org

While 5α-Pregnan-17α-ol-3,20-dione does not appear to have been one of these originally named "substances," its existence as a metabolite was a logical consequence of the discovery of key steroidogenic enzymes, particularly 5α-reductase. The understanding of its specific and crucial role in metabolism, however, is much more recent.

The elucidation of the "backdoor" pathway to DHT synthesis, in which 5α-Pregnan-17α-ol-3,20-dione is the first key product, has been a significant area of research in recent decades. Studies focusing on disorders of sex development and congenital adrenal hyperplasia have been instrumental in demonstrating the physiological relevance of this alternative pathway. nih.gov For instance, research in the early 2000s on the tammar wallaby provided clear evidence for a testosterone-independent pathway to DHT involving intermediates like 5α-pregnane-3α,17α-diol-20-one. wikipedia.org Subsequent detailed analyses of human genetics and steroid profiles, particularly in patients with 21-hydroxylase deficiency, solidified the importance of the 17-OHP to 5α-Pregnan-17α-ol-3,20-dione conversion as the rate-limiting step, or "gatekeeper," of this alternative androgen synthesis route. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOHXXXJRQGPLC-JJFNZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474538 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-59-2 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Production of 5α Pregnan 17α Ol 3,20 Dione

Precursor Substrates and Their Conversion to 5α-Pregnan-17α-ol-3,20-dione

The synthesis of 5α-Pregnan-17α-ol-3,20-dione relies on the availability and modification of specific precursor steroids. The primary pathway involves the direct reduction of 17α-Hydroxyprogesterone, which itself is derived from progesterone (B1679170).

17α-Hydroxyprogesterone (17-OHP) as a Direct Precursor

The immediate precursor to 5α-Pregnan-17α-ol-3,20-dione is 17α-Hydroxyprogesterone (17-OHP). wikipedia.orgnih.gov The conversion is a reduction reaction where 17-OHP undergoes 5α-reduction to form 5α-Pregnan-17α-ol-3,20-dione, which is also known as 17α-hydroxydihydroprogesterone (17-OH-DHP). wikipedia.org This specific transformation is a critical step in a sequence known as the androgen backdoor pathway. wikipedia.orgwikipedia.org In this pathway, 17-OHP is shunted away from the conventional route of androgen synthesis and is instead processed into 5α-reduced steroids. wikipedia.org

Research has demonstrated this conversion in various tissues. A study on female rat anterior pituitary and hypothalamic tissues confirmed the metabolism of 17α-hydroxyprogesterone into several reduced products, with 17α-hydroxy-5α-pregnane-3,20-dione being a principal metabolite, particularly in the hypothalamus. nih.gov

Progesterone as a Precursor to 5α-Reduced Pregnanes

Progesterone serves as the foundational substrate for a variety of 5α-reduced pregnanes. nih.govnih.govcapes.gov.brnih.gov It is first converted to 17α-Hydroxyprogesterone (17-OHP) by the enzyme 17α-hydroxylase (CYP17A1). hmdb.canih.gov This 17-hydroxylated intermediate can then enter the pathway for 5α-reduction. wikipedia.org

Beyond its role in forming 17-OHP, progesterone itself can be directly metabolized by 5α-reductase to produce other pregnanes, such as 5α-pregnane-3,20-dione (also known as 5α-dihydroprogesterone or 5α-DHP). nih.govnih.govnih.gov Studies in various species, including marine mussels and bovines, have shown the active metabolism of progesterone into 5α-DHP. nih.govnih.gov In the late pregnant mare, inhibition of 5α-reductase leads to an accumulation of progesterone, demonstrating the significant flux through this metabolic pathway. nih.gov This establishes a broader context where progesterone is a key starting point for the synthesis of various 5α-reduced steroids, including the pathway that leads to 5α-Pregnan-17α-ol-3,20-dione.

Steroid 5α-Reductase Isozymes in 5α-Pregnan-17α-ol-3,20-dione Synthesis

The conversion of Δ4-3-ketosteroids to their 5α-reduced metabolites is catalyzed by the steroid 5α-reductase enzyme system. Two primary isozymes are central to this process.

Enzymatic Roles of SRD5A1 and SRD5A2 in 5α-Reduction

The 5α-reduction of 17-OHP to 5α-Pregnan-17α-ol-3,20-dione is catalyzed by steroid 5α-reductase isozymes, primarily SRD5A1 and SRD5A2. wikipedia.org The role of SRD5A1 in this reaction is well-established. wikipedia.org While there was some historical debate about the efficiency of SRD5A2 in this specific conversion, a 2017 study demonstrated that recombinant human SRD5A1 and SRD5A2 can both catalyze the reduction of 17-OHP at rates comparable to the reduction of progesterone. wikipedia.org The expression of these isozymes can vary by tissue, which influences the local production of 5α-reduced steroids. nih.gov For instance, the progression of castration-resistant prostate cancer is associated with an increased expression of SRD5A1, which drives the synthesis of dihydrotestosterone (B1667394) (DHT) through an alternative pathway involving the 5α-reduction of androstenedione (B190577). nih.gov

Stereoselectivity of 5α-Reduction

The "5α" in the compound's name refers to the specific stereochemistry at the fifth carbon atom of the steroid nucleus. The steroid 5α-reductase enzyme catalyzes the irreversible transfer of a hydride ion from the cofactor NADPH to the C5 position of the substrate, specifically to the alpha-face (the "bottom" face) of the steroid's A-ring. This results in a saturated A-ring with a trans-fusion between the A and B rings. This planar A/B ring junction is characteristic of 5α-reduced steroids and is crucial for their biological activity and subsequent metabolism.

Regulation of 5α-Pregnan-17α-ol-3,20-dione Biosynthesis

The biosynthesis of 5α-Pregnan-17α-ol-3,20-dione is not uniform throughout the body and is subject to regulation based on tissue location and endocrine status. This suggests that local control mechanisms, such as differential enzyme expression, play a significant role.

Research in female rats has shown quantitative differences in the metabolism of 17-OHP between the anterior pituitary and the hypothalamus. nih.gov While both tissues produce 5α-Pregnan-17α-ol-3,20-dione, it was the most abundant metabolite in the hypothalamus. In contrast, the anterior pituitary primarily produced the further-reduced metabolite, 3α,17α-dihydroxy-5α-pregnan-20-one. nih.gov

Transcriptional and Post-Transcriptional Control of 5α-Reductases

The biosynthesis of 5α-Pregnan-17α-ol-3,20-dione is directly dependent on the enzymatic conversion of 17α-hydroxyprogesterone (17-OHP) by 5α-reductase isoenzymes, primarily SRD5A1 and SRD5A2. wikipedia.org The expression and activity of these enzymes are meticulously regulated at both the transcriptional and post-transcriptional levels, thereby controlling the production of 5α-Pregnan-17α-ol-3,20-dione.

Transcriptional Regulation:

The genes encoding 5α-reductase isoenzymes, SRD5A1 and SRD5A2, are subject to complex transcriptional control by various factors, including steroid hormones. Androgens, acting via the androgen receptor (AR), have been shown to differentially regulate the expression of these two isoenzymes. In prostate cancer cells, for instance, activation of the AR leads to an upregulation of SRD5A1 expression while simultaneously repressing SRD5A2 expression. oup.com This differential regulation suggests a sophisticated mechanism for fine-tuning androgen synthesis in specific tissues.

Furthermore, the transcription factor SREBP-2 (Sterol Regulatory Element-Binding Protein 2) has been identified as an inducer of SRD5A2 expression. nih.gov This link suggests a potential crosstalk between cholesterol homeostasis and androgen biosynthesis. The expression of SRD5A1 and SRD5A2 is also influenced by developmental cues and can vary significantly between different tissues. nih.gov For example, in the rat epididymis, the two isoenzyme mRNAs are regulated differently, highlighting tissue-specific control mechanisms. nih.gov

Inflammatory mediators have also been implicated in the regulation of 5α-reductase expression. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can regulate the methylation of the SRD5A2 promoter, thereby affecting its gene expression. nih.govnih.gov Epigenetic modifications, such as DNA methylation, play a crucial role in the long-term regulation of SRD5A1 expression in response to environmental stressors. wikipedia.orgnih.gov

| Regulatory Factor | Target Gene | Effect on Expression | Cell/Tissue Context |

|---|---|---|---|

| Androgen Receptor (AR) | SRD5A1 | Upregulation | Prostate Cancer Cells |

| Androgen Receptor (AR) | SRD5A2 | Downregulation | Prostate Cancer Cells |

| SREBP-2 | SRD5A2 | Induction | Liver and Prostate |

| TNF-α, IL-6 | SRD5A2 | Regulation via promoter methylation | Prostatic Stromal Cells |

| Environmental Stressors | SRD5A1 | Regulation via DNA methylation | Not specified |

Post-Transcriptional Regulation:

Beyond transcriptional control, the expression of 5α-reductases is also modulated at the post-transcriptional level, primarily through the action of microRNAs (miRNAs) and factors influencing mRNA stability. miRNAs are small non-coding RNA molecules that can bind to messenger RNA (mRNA) and regulate their translation or degradation. nih.govnih.govyoutube.combiorxiv.orgmdpi.com

Research has identified specific miRNAs that target the mRNA of 5α-reductase isoenzymes. For example, miR-1199-5p has been shown to regulate the expression of SRD5A2. nih.gov This finding opens up a new layer of complexity in the control of 5α-reductase activity and, consequently, the production of 5α-Pregnan-17α-ol-3,20-dione.

The stability of the SRD5A1 and SRD5A2 mRNAs is another critical point of post-transcriptional regulation. The presence of specific sequence elements within the 5' untranslated region (5' UTR) of an mRNA can influence its stability and translatability. thermofisher.com While specific studies on the factors directly governing the stability of SRD5A mRNAs are emerging, it is known that the half-life of an mRNA molecule is a key determinant of the amount of protein that can be synthesized from it. The use of transcription inhibitors like actinomycin (B1170597) D in research has demonstrated that androgens regulate the transcription of 5α-reductase isoenzymes, as the inhibitor blocks the androgen-induced changes in mRNA levels. figshare.com

Inhibitors of 5α-Reductase Affecting 5α-Pregnan-17α-ol-3,20-dione Levels

Given that 5α-reductases are the key enzymes responsible for the synthesis of 5α-Pregnan-17α-ol-3,20-dione, it logically follows that inhibitors of these enzymes will directly impact its production. The most well-known 5α-reductase inhibitors are finasteride (B1672673) and dutasteride (B1684494), which are used clinically for conditions such as benign prostatic hyperplasia and androgenetic alopecia. nih.govnih.gov

These inhibitors function by blocking the active site of the 5α-reductase enzymes, thereby preventing the conversion of their substrates. In the context of the backdoor pathway, this means that the conversion of 17α-hydroxyprogesterone to 5α-Pregnan-17α-ol-3,20-dione is inhibited. nih.govwikipedia.org

While direct quantitative studies measuring the specific impact of finasteride and dutasteride on circulating or tissue levels of 5α-Pregnan-17α-ol-3,20-dione are not extensively reported in publicly available literature, the mechanism of action strongly supports a significant reduction in its formation. Studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are capable of accurately quantifying steroid hormones and their metabolites, including 17α-hydroxyprogesterone and related compounds. thermofisher.comnih.govnih.govresearchgate.netendocrine-abstracts.orglabcorp.com Such methods would be ideal for precisely determining the extent to which these inhibitors affect the levels of backdoor pathway intermediates.

| Inhibitor | Target Enzyme(s) | Expected Effect on 5α-Pregnan-17α-ol-3,20-dione Levels | Mechanism |

|---|---|---|---|

| Finasteride | SRD5A2 (primarily) and SRD5A1 | Decrease | Inhibition of 5α-reductase, blocking the conversion of 17α-hydroxyprogesterone. |

| Dutasteride | SRD5A1 and SRD5A2 | Decrease | Inhibition of both major 5α-reductase isoenzymes, leading to a more profound blockage of the conversion of 17α-hydroxyprogesterone. |

Metabolic Transformations and Downstream Steroidogenesis of 5α Pregnan 17α Ol 3,20 Dione

Formation of 3α-Hydroxylated Metabolites from 5α-Pregnan-17α-ol-3,20-dione

A critical step in the metabolism of 5α-Pregnan-17α-ol-3,20-dione is the reduction of its keto group at the C-3 position. This transformation is carried out by reductive 3α-hydroxysteroid dehydrogenases (3α-HSDs), resulting in the formation of a 3α-hydroxylated metabolite. wikipedia.org

The primary 3α-hydroxylated metabolite formed from 5α-Pregnan-17α-ol-3,20-dione is 5α-Pregnane-3α,17α-diol-20-one, also known as 17-OH-Allopregnanolone. wikipedia.orgresearchgate.netnih.gov This conversion involves the reduction of the 3-keto group of 5α-Pregnan-17α-ol-3,20-dione. wikipedia.org This metabolite is the subsequent intermediate in the backdoor androgen synthesis pathway. wikipedia.orgwikipedia.org

The conversion of 5α-Pregnan-17α-ol-3,20-dione to 5α-Pregnane-3α,17α-diol-20-one is catalyzed by several enzymes with 3α-HSD activity. wikipedia.org Research has identified specific members of the aldo-keto reductase (AKR) superfamily as key players in this reaction.

AKR1C2 and AKR1C4 : These two aldo-keto reductase isozymes are recognized as the primary enzymes responsible for the 3α-reduction of 5α-Pregnan-17α-ol-3,20-dione to yield 17-OH-allopregnanolone. plos.orgnih.govwikipedia.orgresearchgate.net AKR1C2 and AKR1C4 are efficient 3-oxosteroid reductases. nih.gov Mutations in the genes for AKR1C2 and AKR1C4 have been linked to disorders of steroidogenesis, highlighting their crucial role in this pathway. nih.gov

HSD17B6 : The enzyme 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6) also possesses 3α-HSD activity and can catalyze this conversion. wikipedia.orgresearchgate.net

These enzymes exhibit specific substrate preferences and stereospecificity, ensuring the efficient production of the 3α-hydroxylated metabolite necessary for the continuation of the backdoor pathway. nih.gov

Table 1: Key Enzymes in the Conversion of 5α-Pregnan-17α-ol-3,20-dione

| Enzyme | Enzyme Family | Function | Product |

|---|---|---|---|

| AKR1C2 | Aldo-Keto Reductase | Reductive 3α-Hydroxysteroid Dehydrogenase | 5α-Pregnane-3α,17α-diol-20-one |

| AKR1C4 | Aldo-Keto Reductase | Reductive 3α-Hydroxysteroid Dehydrogenase | 5α-Pregnane-3α,17α-diol-20-one |

| HSD17B6 | Hydroxysteroid Dehydrogenase | Reductive 3α-Hydroxysteroid Dehydrogenase | 5α-Pregnane-3α,17α-diol-20-one |

Conversion to 5α-Pregnane-3α,17α-diol-20-one (17-OH-Allopregnanolone)

Cytochrome P450 Enzyme Activities on 5α-Pregnan-17α-ol-3,20-dione and its Metabolites

Cytochrome P450 enzymes are essential for steroidogenesis, catalyzing critical hydroxylation and lyase reactions. The P450 enzyme CYP17A1, in particular, plays a multifaceted role in the synthesis of androgens, including its activity on intermediates of the backdoor pathway.

The enzyme CYP17A1 (also known as P450c17) possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov Its 17α-hydroxylase function is responsible for converting C21 steroids into 17α-hydroxylated precursors. nih.gov Specifically, it catalyzes the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone and progesterone (B1679170) to 17α-hydroxyprogesterone (17-OHP). nih.govreactome.org 17-OHP is the direct precursor to 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgplos.org While the primary action of 17α-hydroxylase occurs before the 5α-reduction step, research indicates that 5α-reduced steroids can serve as substrates for human CYP17A1, suggesting that the enzyme may act on various intermediates within the steroidogenic cascade. nih.gov

The 17,20-lyase activity of CYP17A1 is a crucial rate-limiting step in androgen biosynthesis, responsible for cleaving the C17-20 carbon bond to convert C21 steroids into C19 androgens. nih.govnih.gov While this activity is relatively inefficient on 17-OHP, it is notably efficient when 5α-Pregnane-3α,17α-diol-20-one (17-OH-allopregnanolone) serves as the substrate. plos.orgnih.govnih.gov

The conversion of 17-OH-allopregnanolone by the 17,20-lyase activity of CYP17A1 yields the C19 steroid androsterone (B159326). plos.orgresearchgate.net This reaction is a pivotal step in the backdoor pathway, directly linking the pregnane-series intermediates to the androstane-series compounds that will ultimately be converted to DHT. wikipedia.org The efficiency of this reaction is enhanced by the presence of the accessory protein cytochrome b5. nih.gov

Table 2: CYP17A1 Activity on Backdoor Pathway Intermediates

| Substrate | CYP17A1 Activity | Product | Significance |

|---|---|---|---|

| 17α-Hydroxyprogesterone (17-OHP) | 17,20-Lyase (inefficient) | Androstenedione (B190577) | Classical Pathway |

| 5α-Pregnane-3α,17α-diol-20-one | 17,20-Lyase (efficient) | Androsterone | Backdoor Pathway |

5α-Pregnan-17α-ol-3,20-dione within the Androgen Backdoor Pathway

The androgen "backdoor pathway" represents an alternative route for the synthesis of 5α-dihydrotestosterone (DHT) that bypasses the conventional pathway involving androstenedione and testosterone (B1683101). wikipedia.orgplos.org 5α-Pregnan-17α-ol-3,20-dione is a cornerstone intermediate of this pathway. wikipedia.org

The pathway is initiated by the 5α-reduction of 17α-hydroxyprogesterone (17-OHP), a reaction catalyzed by the enzyme 5α-reductase (SRD5A1), to form 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orgplos.orgresearchgate.net From there, the metabolic sequence proceeds as described in the sections above:

5α-Pregnan-17α-ol-3,20-dione is converted to 5α-Pregnane-3α,17α-diol-20-one by 3α-HSDs (AKR1C2/AKR1C4). nih.govwikipedia.org

5α-Pregnane-3α,17α-diol-20-one is then converted to androsterone by the 17,20-lyase activity of CYP17A1. plos.orgresearchgate.net

Androsterone is subsequently metabolized to 5α-androstane-3α,17β-diol, which is then oxidized to yield DHT . wikipedia.org

This pathway is particularly significant during fetal development for male sexual differentiation and can also be active in certain pathological conditions. plos.orgnih.gov The existence of this pathway demonstrates the metabolic versatility of steroidogenesis, with 5α-Pregnan-17α-ol-3,20-dione serving as a critical junction point directing steroid flux away from the classical pathway and toward the synthesis of potent androgens. wikipedia.org

Position as a Critical Intermediate in Androgen Synthesis

5α-Pregnan-17α-ol-3,20-dione is a key intermediary metabolite in the "backdoor pathway" of androgen synthesis. wikipedia.org This pathway is distinct from the classical route because it generates potent androgens like 5α-dihydrotestosterone (DHT) from C21 steroids without using testosterone or androstenedione as intermediates. wikipedia.org

The formation of 5α-pregnan-17α-ol-3,20-dione marks a committed step in this alternative pathway. It is synthesized from 17α-hydroxyprogesterone (17-OHP) through the action of 5α-reductase enzymes, particularly SRD5A1. wikipedia.orgplos.orgnih.gov This initial 5α-reduction of a C21 steroid is the hallmark feature of the backdoor pathway, distinguishing it from the classical pathway where 5α-reduction is typically the final step in converting testosterone to the more potent DHT. wikipedia.org The work of O'Shaughnessy and colleagues demonstrated that in the human fetal testis, progesterone from the placenta can be used to generate the 17-OHP that initiates this pathway. plos.orgnih.gov

Generation of C19 Androgens (e.g., Androsterone, 5α-Dihydrotestosterone) via the Backdoor Route

Following its synthesis, 5α-pregnan-17α-ol-3,20-dione undergoes a series of enzymatic conversions that ultimately lead to the production of C19 androgens. The established metabolic sequence proceeds as follows:

5α-pregnan-17α-ol-3,20-dione is first reduced at the C3 position by a 3α-hydroxysteroid dehydrogenase (3α-HSD), such as the aldo-keto reductase isozymes AKR1C2 or AKR1C4, to form 5α-pregnane-3α,17α-diol-20-one (also known as 17α-hydroxyallopregnanolone). plos.orgnih.govwikipedia.org

The 17,20 lyase activity of the enzyme P450c17 (CYP17A1) then acts efficiently on 5α-pregnane-3α,17α-diol-20-one to cleave the C21 side chain, yielding the C19 androgen androsterone . plos.orgnih.govresearchgate.net Research has shown that androsterone is the principal androgen circulating in the human male fetus, underscoring the importance of this pathway during early development. plos.orgplos.org

Androsterone is subsequently converted to 5α-androstane-3α,17β-diol (androstanediol) by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs), such as testicular HSD17B3 or adrenal AKR1C3. plos.orgnih.gov

The final step is the oxidation of 5α-androstane-3α,17β-diol to produce the most potent androgen, 5α-dihydrotestosterone (DHT) . plos.orgwikipedia.org This oxidation is catalyzed by an enzyme with 3α-hydroxysteroid oxidase activity. wikipedia.org

This multi-step cascade, originating from 5α-pregnan-17α-ol-3,20-dione, is a crucial source of DHT during fetal development and in certain hyperandrogenic states. wikipedia.orgnih.gov

Table 1: Key Metabolic Steps in the Backdoor Pathway from 17-OHP

| Precursor | Enzyme(s) | Product |

|---|---|---|

| 17α-Hydroxyprogesterone (17-OHP) | 5α-reductase (SRD5A1) | 5α-Pregnan-17α-ol-3,20-dione |

| 5α-Pregnan-17α-ol-3,20-dione | 3α-HSD (e.g., AKR1C2, AKR1C4) | 5α-Pregnane-3α,17α-diol-20-one |

| 5α-Pregnane-3α,17α-diol-20-one | P450c17 (17,20 lyase activity) | Androsterone |

| Androsterone | 17β-HSD (e.g., HSD17B3, AKR1C3) | 5α-Androstane-3α,17β-diol |

| 5α-Androstane-3α,17β-diol | 3α-HSD (oxidase activity) | 5α-Dihydrotestosterone (DHT) |

Distinctiveness from Classical Androgen Biosynthesis Pathways

The backdoor pathway, featuring 5α-pregnan-17α-ol-3,20-dione as a central intermediate, is fundamentally different from the classical androgen biosynthesis pathway. wikipedia.org Both pathways are essential for complete male virilization, but they utilize different precursors and enzymatic steps. plos.orgnih.gov

The classical pathway begins with cholesterol, which is converted sequentially to pregnenolone, dehydroepiandrosterone (B1670201) (DHEA), and then androstenedione. nih.gov Androstenedione is converted to testosterone, which is the primary circulating androgen post-puberty. nih.gov In target tissues like the prostate and skin, testosterone is then converted by 5α-reductase to the more active DHT. wikipedia.org

Key distinctions of the backdoor pathway include:

Bypassing Key Intermediates : The backdoor route completely circumvents the obligatory classical intermediates DHEA, androstenedione, and testosterone to produce DHT. wikipedia.orgwikipedia.orgnih.gov

Timing of 5α-Reduction : In the classical pathway, 5α-reduction is the final activation step. In contrast, the backdoor pathway initiates with the 5α-reduction of C21 precursors like 17-OHP. wikipedia.org

Enzyme Substrate Efficiency : The 17,20 lyase activity of human P450c17 is inefficient with 17-OHP (a substrate in the classical Δ4 pathway) but is highly efficient with 5α-pregnane-3α,17α-diol-20-one, a key downstream metabolite of 5α-pregnan-17α-ol-3,20-dione. nih.govresearchgate.net This enzymatic preference makes the backdoor route a viable and significant pathway for androgen production.

Primary Androgen Product : While the classical pathway produces testosterone as the main secretory androgen from the testes, the backdoor pathway generates androsterone as the principal circulating androgen in the human fetus. nih.govresearchgate.net

Table 2: Comparison of Classical and Backdoor Androgen Synthesis Pathways

| Feature | Classical Pathway | Backdoor Pathway |

|---|---|---|

| Starting Precursor | Cholesterol → Pregnenolone → DHEA | Progesterone → 17α-Hydroxyprogesterone (17-OHP) |

| Key Intermediates | DHEA, Androstenedione, Testosterone | 5α-Pregnan-17α-ol-3,20-dione , 5α-Pregnane-3α,17α-diol-20-one |

| Testosterone as Intermediate | Yes, obligatory intermediate for DHT synthesis | No, testosterone is bypassed |

| Timing of 5α-Reduction | Final step (Testosterone → DHT) | Initial step (17-OHP → 17-OH-DHP) |

| Primary Secreted Androgen | Testosterone (post-puberty) | Androsterone (in human fetus) |

| Final Product | DHT (in target tissues) | DHT |

Molecular Interactions and Receptor Ligand Characteristics of 5α Pregnan 17α Ol 3,20 Dione

Progesterone (B1679170) Receptor Binding and Activation

As a derivative of progesterone, 5α-Pregnan-17α-ol-3,20-dione is recognized as a progestogen, signifying its capacity to bind to and interact with progesterone receptors (PRs). wikipedia.org However, its specific binding characteristics and the mechanisms through which it elicits progestogenic effects are nuanced, differing significantly from progesterone itself.

Affinity and Relative Potency Compared to Progesterone

The binding affinity of 5α-Pregnan-17α-ol-3,20-dione for progesterone receptors is highly dependent on the receptor type, specifically whether it is the nuclear progesterone receptor (nPR) or the membrane progesterone receptor α (mPRα). The presence of a hydroxyl group at the C17α position is a critical structural determinant.

Research indicates that substitutions at the 17α position are generally favorable for binding to the nuclear progesterone receptor (nPR). nih.gov In contrast, this same 17α-hydroxy group markedly diminishes the steroid's affinity for the membrane-bound mPRα, where such substitutions are not well-tolerated for steric reasons. nih.gov For instance, the related compound 17-caproyloxyprogesterone has poor affinity for mPRα due to its 17α-substitution, while it remains a potent progestin via the nPR. nih.gov This suggests that 5α-Pregnan-17α-ol-3,20-dione likely exhibits a lower affinity and potency at membrane progesterone receptors compared to progesterone, while potentially retaining more significant activity at nuclear progesterone receptors.

| Compound | Receptor Type | Relative Binding Affinity | Key Structural Influence |

|---|---|---|---|

| Progesterone | Nuclear (nPR) | High (Reference) | - |

| Progesterone | Membrane (mPRα) | High (Reference) | - |

| 5α-Pregnan-17α-ol-3,20-dione | Nuclear (nPR) | Binding is favorable | 17α-substitution is tolerated/favorable. nih.gov |

| 5α-Pregnan-17α-ol-3,20-dione | Membrane (mPRα) | Markedly decreased | 17α-hydroxy group is sterically unfavorable. nih.gov |

Interactions with Neurotransmitter Receptors

While 5α-Pregnan-17α-ol-3,20-dione itself is not primarily known for direct neurotransmitter receptor interaction, its metabolites are significant modulators, particularly of the GABA-A receptor system.

Modulation of GABAA Receptors by 5α-Pregnan-17α-ol-3,20-dione and its Metabolites

5α-Pregnan-17α-ol-3,20-dione is a key intermediate in metabolic pathways. wikipedia.org One of its crucial metabolites is 5α-Pregnane-3α,17α-diol-20-one , also known as 17α-hydroxyallopregnanolone. wikipedia.org This metabolite belongs to a class of steroids known as 3α-hydroxy ring A-reduced pregnane (B1235032) steroids. nih.gov

This class of neurosteroids, which includes well-studied compounds like allopregnanolone (B1667786), are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netwikipedia.org They enhance GABA-mediated chloride currents, which hyperpolarizes neurons and reduces their excitability. nih.govwikipedia.org The metabolite 3α,17α-dihydroxy-5β-pregnan-20-one, a stereoisomer of 17α-hydroxyallopregnanolone, has been explicitly demonstrated to be a potent positive modulator of GABA-A receptors. acs.org This strongly supports a similar function for the 5α-isomer, 5α-Pregnane-3α,17α-diol-20-one.

Structure-Activity Relationship (SAR) Analyses of Pregnane Steroids

The biological activity of pregnane steroids is governed by stringent structural requirements, which differ depending on the target receptor.

For potent positive modulation of the GABA-A receptor , a clear structure-activity relationship exists. The essential features include:

A reduced A-ring, with either a 5α or 5β configuration. nih.gov

A hydroxyl group at the C3 position in the alpha (α) orientation. nih.govnih.gov This C3α-OH group is considered obligatory for the functional activity of many neurosteroids at GABA-A receptors. nih.gov

A ketone group at the C20 position, which is important for high-potency modulation. nih.gov

Alterations to the C17 side chain can significantly affect the kinetics of receptor activation. nih.gov

For interaction with progesterone receptors , the SAR is different:

The 3-keto and 20-keto groups are considered essential for binding at both nuclear and membrane PRs. nih.gov

The stereochemistry of the A/B ring junction (5α-reduced in this case) is a defining feature.

Substitution at the C17α position is a key differentiator: it is unfavorable for binding to the membrane progesterone receptor (mPRα) but is tolerated and can be favorable for binding to the nuclear progesterone receptor (nPR). nih.gov

| Structural Feature | Impact on GABA-A Receptor Activity | Impact on Progesterone Receptor Activity |

|---|---|---|

| A/B Ring Fusion | 5α or 5β reduced skeleton is essential. nih.gov | 5α configuration is a key structural feature. |

| C3 Substitution | 3α-hydroxyl group is obligatory for potentiation. nih.gov | 3-keto group is essential for binding. nih.gov |

| C17 Substitution | Modifications can alter activation kinetics. nih.gov | 17α-hydroxyl group is unfavorable for mPRα but favorable for nPR binding. nih.gov |

| C20 Substitution | Ketone group is important for high potency. nih.gov | 20-keto group is essential for binding. nih.gov |

Stereochemical Influences on Receptor Binding and Biological Activity (e.g., 5α vs. 5β)

In the context of progesterone receptor (PR) mediated effects, some neuroactive 3α-hydroxysteroids, which are metabolites of pregnanes, can regulate gene expression via the PR. This action, however, requires intracellular oxidation of these steroids back to 5α-pregnane steroids that are active at the progesterone receptor bris.ac.uk. This suggests that the 5α-configuration is a key determinant for progesterone receptor activity.

Furthermore, the metabolism of progesterone can lead to both 5α- and 5β-pregnane derivatives, with the pathway taken being tissue-specific and having different physiological implications. For example, in immature hamster testes, both 5α- and 5β-steroids are formed from progesterone, with 5α-C19-steroids being produced via 5α-C21-steroid intermediates nih.gov. This differential metabolism highlights the distinct biological pathways and potential functions of 5α- and 5β-reduced pregnanes.

Contribution of Specific Functional Groups to Bioactivity (e.g., C3-Carbonyl, 17α-Hydroxylation)

The biological activity of 5α-Pregnan-17α-ol-3,20-dione is not only determined by its stereochemistry but also by its specific functional groups, most notably the carbonyl group at C3 and the hydroxyl group at the 17α position.

The C3-carbonyl group is a critical feature for the progestogenic activity of many steroids. Its presence is often essential for effective binding to the progesterone receptor. Studies on various progesterone derivatives have underscored the importance of the 3-keto group for receptor interaction nih.gov.

The 17α-hydroxyl group , however, appears to have a more complex and often attenuating effect on progesterone receptor binding. Research on the structure-activity relationship of progesterone derivatives has shown that the introduction of a 17α-hydroxyl group to 19-nor-progesterone leads to a dramatic decrease in both its affinity for the progesterone receptor and its progestagenic activity nih.gov. Similarly, 17α-hydroxyprogesterone (17-OHP), the direct precursor of 17-OH-DHP, exhibits very low relative binding affinity (approximately 1%) for the progesterone receptor compared to progesterone itself nih.gov.

Interestingly, esterification of the 17α-hydroxyl group, as seen in 17α-hydroxyprogesterone caproate (17-OHPC), can partially restore binding affinity to the progesterone receptor (26-30% that of progesterone), although it does not surpass the affinity of progesterone nih.gov. This suggests that the free hydroxyl group at the 17α position is sterically or electronically unfavorable for optimal interaction with the progesterone receptor binding pocket.

Comparative Receptor Binding Profiles with Related Pregnanes

The receptor binding profile of 5α-Pregnan-17α-ol-3,20-dione is best understood when compared to other structurally related pregnane steroids. While it is established as a progestogen, its affinity for the progesterone receptor is influenced by the modifications discussed above.

A study on the hamster uterus did not find evidence for a specific receptor system for 5α-pregnane-3,20-dione, a metabolite of progesterone lacking the 17α-hydroxyl group. This study confirmed the presence of a specific progesterone receptor and suggested that progesterone itself is the primary mediator of the progestational response in this tissue nih.gov.

The following interactive data table provides a comparative overview of the relative binding affinities (RBA) of several pregnane derivatives to the progesterone receptor, with progesterone set as the reference standard (RBA = 100%).

| Compound | Progesterone Receptor (Human) RBA (%) | Reference |

| Progesterone | 100 | nih.gov |

| 17α-Hydroxyprogesterone (17-OHP) | 1 | nih.gov |

| 17α-Hydroxyprogesterone Caproate (17-OHPC) | 26-30 | nih.gov |

| 19-nor-Progesterone | High Affinity | nih.gov |

| 17α-Hydroxy-19-nor-progesterone | Dramatically Decreased Affinity | nih.gov |

This data clearly illustrates the significant reduction in progesterone receptor affinity upon the introduction of a 17α-hydroxyl group. While 5α-Pregnan-17α-ol-3,20-dione is a progestogen, its binding affinity is likely to be considerably lower than that of progesterone, in line with the observed effect of 17α-hydroxylation on related compounds. Its primary significance may therefore lie in its role as a metabolic intermediate in alternative steroidogenic pathways rather than as a potent, direct agonist of the progesterone receptor.

Biological Activities and Physiological Significance of 5α Pregnan 17α Ol 3,20 Dione in Preclinical and in Vitro Systems

Role in Reproductive Physiology and Pregnancy (Animal Models)

In the realm of reproductive biology, 5α-Pregnan-17α-ol-3,20-dione is recognized for its progestogenic nature and its involvement in the complex hormonal milieu that governs pregnancy and fetal development.

Progestogenic Actions in Uteroplacental Units

5α-Pregnan-17α-ol-3,20-dione is classified as a progestogen, signifying its capacity to bind to and activate progesterone (B1679170) receptors. wikipedia.org However, it is more prominently recognized as a metabolic intermediate rather than a primary progestational hormone. wikipedia.org Its direct actions on the uteroplacental unit in animal models are not as well-defined as those of progesterone. The placenta is a crucial site for steroid metabolism, capable of synthesizing progesterone from maternal cholesterol and further metabolizing it. mdpi.com While the placenta expresses enzymes necessary for various steroid conversions, the specific contribution and direct effects of 5α-Pregnan-17α-ol-3,20-dione on uterine and placental function remain an area of ongoing investigation. Studies on the caproate ester of its precursor, 17α-hydroxyprogesterone caproate (17-OHP-C), in women at risk for preterm birth have shown that it does not appear to reduce uterine contraction frequency, suggesting its mechanism of action in preventing preterm birth is likely not through direct uterine quiescence or tocolysis. nih.govnih.gov

Influence on Pregnancy Maintenance and Parturition Dynamics in Specific Species

The role of 5α-reduced pregnanes in pregnancy maintenance varies among species. In some mammals, like the horse and the African elephant, 5α-dihydroprogesterone (DHP), a related but distinct compound, is a major progestin supporting pregnancy, especially in later stages when progesterone levels are low. escholarship.orgnih.gov This highlights a broader physiological theme where 5α-reduced metabolites can assume critical progestogenic roles.

Direct evidence linking 5α-Pregnan-17α-ol-3,20-dione to the dynamics of parturition is limited. However, studies on its metabolic precursor, 17α-hydroxyprogesterone, and other related compounds provide some context. For instance, in humans, serum concentrations of 5α-pregnane-3,20-dione (a different metabolite) have been observed to decline just before the onset of spontaneous labor, suggesting a potential shift in 5α-reductase activity. nih.gov While this does not directly implicate 5α-Pregnan-17α-ol-3,20-dione, it points to the dynamic regulation of 5α-reduced steroids at the end of gestation. The precise influence of 5α-Pregnan-17α-ol-3,20-dione on the complex interplay of hormones that initiate and regulate labor in different animal species is not yet fully understood.

Fetal Development and Steroidogenesis

A significant role for 5α-Pregnan-17α-ol-3,20-dione has been identified in fetal development, specifically in the "backdoor pathway" of androgen synthesis. wikipedia.orgnih.gov This alternative route allows for the production of the potent androgen 5α-dihydrotestosterone (DHT) from 17α-hydroxyprogesterone, bypassing the conventional intermediates like androstenedione (B190577) and testosterone (B1683101). wikipedia.orgnih.gov This pathway is particularly crucial for normal male sexual differentiation in humans. wikipedia.orgnih.gov

The process begins with the 5α-reduction of 17α-hydroxyprogesterone (17-OHP) to form 5α-Pregnan-17α-ol-3,20-dione (17-OH-DHP). wikipedia.orgwikipedia.org This initial step is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1). nih.gov From there, 17-OH-DHP is further metabolized to eventually yield DHT. The placenta plays a role in this pathway by providing the necessary progesterone precursor to the fetus. nih.govplos.org The human fetal testis utilizes this placental progesterone to generate the 17-OHP that initiates the backdoor pathway. plos.org This alternative route of androgen production is essential for the masculinization of the external genitalia in the human fetus. nih.gov

| Step | Precursor | Enzyme | Product |

| 1 | 17α-Hydroxyprogesterone (17-OHP) | 5α-reductase type 1 (SRD5A1) | 5α-Pregnan-17α-ol-3,20-dione |

| 2 | 5α-Pregnan-17α-ol-3,20-dione | 3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4) | 5α-Pregnane-3α,17α-diol-20-one |

| 3 | 5α-Pregnane-3α,17α-diol-20-one | 17,20-lyase (CYP17A1) | Androsterone (B159326) |

| 4 | Androsterone | 17β-hydroxysteroid dehydrogenase (HSD17B3) | 5α-Androstane-3α,17β-diol |

| 5 | 5α-Androstane-3α,17β-diol | 3α-hydroxysteroid dehydrogenase | 5α-Dihydrotestosterone (DHT) |

Neurobiological Roles and Neurosteroidogenesis

Beyond its functions in reproduction, 5α-Pregnan-17α-ol-3,20-dione is also recognized as a neurosteroid, participating in the local synthesis and modulation of steroid activity within the nervous system.

Endogenous Synthesis in Neural Tissues

The brain possesses the enzymatic machinery to synthesize steroids de novo, termed neurosteroids. nih.govresearchgate.net This includes the capacity to produce 5α-Pregnan-17α-ol-3,20-dione from its precursors. The synthesis pathway in neural tissues mirrors that in other steroidogenic tissues. It begins with the conversion of pregnenolone (B344588) to progesterone, which can then be hydroxylated to form 17α-hydroxyprogesterone (17-OHP) by the enzyme P450c17. nih.gov Subsequently, 17-OHP is converted to 5α-Pregnan-17α-ol-3,20-dione by 5α-reductase type 1 (SRD5A1), an enzyme found in brain tissue. nih.govnih.gov Studies have shown that enzymes capable of these conversions, including 5α-reductase and various hydroxysteroid dehydrogenases, are expressed in different brain regions, such as the frontal cortex, hypothalamus, and cerebellum, as well as in glial cells. nih.govnih.govnih.gov This localized synthesis allows for the fine-tuning of neurosteroid concentrations independently of peripheral sources.

| Enzyme | Function in the Synthesis Pathway | Location in Neural Tissue |

| P450c17 (17α-hydroxylase) | Converts pregnenolone/progesterone to 17-hydroxylated forms | Brain |

| 5α-reductase (SRD5A1) | Converts 17α-hydroxyprogesterone to 5α-Pregnan-17α-ol-3,20-dione | Brain (e.g., frontal cortex), Glial cells |

| 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2, AKR1C4) | Converts 5α-Pregnan-17α-ol-3,20-dione to 17α-hydroxyallopregnanolone | Brain |

Contribution to the Pool of Neuroactive Steroids

5α-Pregnan-17α-ol-3,20-dione serves as an important precursor in the formation of other neuroactive steroids. Its 3α-reduced metabolite, 5α-pregnane-3α,17α-diol-20-one (17α-hydroxyallopregnanolone), is an analogue of the potent neurosteroid allopregnanolone (B1667786). wikipedia.org Allopregnanolone is a well-characterized positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govfrontiersin.org By enhancing GABAergic inhibition, allopregnanolone and similar neurosteroids can produce anesthetic and anxiolytic effects. nih.gov

While 5α-Pregnan-17α-ol-3,20-dione itself is a precursor, it is part of the broader family of neurosteroids that can influence neuronal excitability. nih.gov The neurosteroidogenic pathways, including the synthesis of 5α-Pregnan-17α-ol-3,20-dione and its metabolites, are implicated in modulating mood, stress responses, and various neurological functions. frontiersin.org The conversion of progesterone and its derivatives into 5α-reduced metabolites within the brain represents a critical mechanism for rapidly modulating neuronal function through non-genomic actions at membrane receptors like the GABA-A receptor. nih.gov

Influence on Neural Circuitry through Metabolites

While 5α-Pregnan-17α-ol-3,20-dione itself is primarily recognized as a metabolic intermediate, its downstream products, particularly neuroactive steroids, can significantly influence neural circuitry. wikipedia.org This compound is a key player in the "backdoor pathway" of androgen synthesis, a metabolic route that bypasses testosterone to produce potent androgens like 5α-dihydrotestosterone (DHT). wikipedia.orgwikipedia.org The conversion of 5α-Pregnan-17α-ol-3,20-dione to its metabolite, 5α-pregnane-3α,17α-diol-20-one, is a critical step in this pathway. wikipedia.org

The brain possesses the necessary enzymatic machinery to synthesize and metabolize steroids, including the conversion of cholesterol to pregnenolone and its subsequent transformation into various neuroactive steroids. nih.govnih.gov Metabolites in this cascade, such as allopregnanolone (a potent positive allosteric modulator of the GABA-A receptor), can be synthesized in the brain and are known to have sedative and neuroprotective effects. nih.govfrontiersin.orgnih.govnih.gov The presence and activity of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase in different brain regions determine the local concentration of these neuroactive metabolites. nih.govnih.gov For instance, the highest levels of 5α-dihydroprogesterone (a related compound) and allopregnanolone have been found in the substantia nigra and basal hypothalamus in the human brain. nih.gov The regional differences in the concentrations of these steroids suggest local control over their synthesis and action, which can, in turn, modulate neural activity and circuitry. nih.gov

Cellular and Tissue-Specific Effects (In Vitro and Ex Vivo Studies)

Research indicates that the metabolism of progesterone and its derivatives, including 5α-pregnan-17α-ol-3,20-dione, differs significantly between normal and cancerous breast tissue, leading to contrasting effects on cell behavior. nih.govresearchgate.net Tumorous breast tissue exhibits higher 5α-reductase activity, resulting in elevated levels of 5α-reduced pregnanes like 5α-pregnane-3,20-dione (5αP). nih.govresearchgate.net Conversely, normal breast tissue tends to produce more 4-pregnenes. nih.gov

In vitro studies using breast cancer cell lines (MCF-7, MCF-10A, and ZR-75-1) have demonstrated that 5αP stimulates cell proliferation. nih.govresearchgate.net In contrast, the 4-pregnene metabolites tend to inhibit proliferation. nih.govresearchgate.net Furthermore, 5αP has been shown to decrease cell adhesion in MCF-7 breast cancer cells. nih.govselleckchem.com This effect is associated with a reduction in vinculin-containing adhesion plaques and the depolymerization of actin stress fibers. nih.govselleckchem.com These findings suggest that an altered progesterone metabolism favoring the production of 5α-pregnanes could contribute to breast cancer progression by promoting cell proliferation and reducing cell adhesion, potentially facilitating metastasis. nih.govnih.gov

Table 1: Effects of Progesterone Metabolites on Breast Cancer Cells (In Vitro)

| Compound | Effect on Proliferation | Effect on Adhesion | Associated Molecular Changes |

| 5α-Pregnane-3,20-dione (5αP) | Stimulates | Decreases | Decreased vinculin expression, depolymerization of actin. nih.gov |

| 4-Pregnenes (e.g., 3α-hydroxy-4-pregnen-20-one) | Inhibits | Increases | --- |

The prostate is a key site for androgen synthesis and action, where 5α-reductase enzymes play a crucial role. nih.gov 5α-Pregnan-17α-ol-3,20-dione, as an intermediate in the "backdoor pathway" of androgen synthesis, is part of the metabolic cascade that leads to the production of dihydrotestosterone (B1667394) (DHT), the most potent androgen in the prostate. wikipedia.orgwikipedia.orgnih.gov This pathway allows for the formation of DHT from 17α-hydroxyprogesterone without testosterone as an intermediate. wikipedia.org The presence of 5α-reductase isozymes in the prostate facilitates the conversion of precursor steroids into active androgens that are critical for prostate development and growth. nih.gov Dysregulation of these metabolic pathways is implicated in prostatic diseases such as benign prostatic hyperplasia (BPH) and prostate cancer. nih.gov

The metabolic pathways involving 5α-pregnan-17α-ol-3,20-dione are also active in other steroidogenic tissues.

Corpus Luteum: The human corpus luteum secretes significant amounts of 5α-pregnane-3,20-dione. nih.gov Studies in bovine corpora lutea have shown the capability to metabolize progesterone into 5α-pregnane-3,20-dione and other related compounds. nih.gov In the African elephant, 5α-reduced progestins, including 5α-pregnane-3,20-dione, are the predominant progestins secreted by the corpus luteum and their levels are believed to reflect corpus luteum function more accurately than progesterone itself. researchgate.net

Testis: In immature mouse testes, the synthesis of 5α-androstane-3α,17β-diol, a potent androgen, occurs through two pathways, one of which utilizes 5α-pregnan-17α-ol-3,20-dione as an intermediate in the conversion from progesterone. nih.gov This "backdoor" pathway is dependent on the enzyme steroid 5α-reductase 1. nih.gov This indicates a role for this metabolic route in testicular androgen production, particularly during specific developmental stages.

The biological effects of 5α-pregnan-17α-ol-3,20-dione are dictated by the presence and activity of several key steroidogenic enzymes.

5α-Reductase (SRD5A): This enzyme, with its isoforms SRD5A1 and SRD5A2, is responsible for the conversion of 17α-hydroxyprogesterone to 5α-pregnan-17α-ol-3,20-dione. wikipedia.org It is a rate-limiting step in the formation of 5α-reduced steroids and is highly active in tissues like the prostate, breast tumors, and the brain. nih.govnih.govresearchgate.net

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme, which includes aldo-keto reductase isozymes like AKR1C2 and AKR1C4, catalyzes the subsequent reduction of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one. wikipedia.orgnih.gov

Cytochrome P450 Enzymes: Enzymes such as CYP3A4 and CYP3A7 are involved in the metabolism of parent compounds like 17α-hydroxyprogesterone, influencing the substrate pool available for conversion to 5α-pregnan-17α-ol-3,20-dione. nih.gov The expression of these enzymes can vary, for example, between fetal and adult hepatocytes. nih.gov

Table 2: Key Enzymes in the Metabolism of 5α-Pregnan-17α-ol-3,20-dione and its Precursors

| Enzyme | Function | Key Tissues |

| 5α-Reductase (SRD5A1, SRD5A2) | Converts 17α-hydroxyprogesterone to 5α-pregnan-17α-ol-3,20-dione. wikipedia.org | Prostate, Breast (tumorous), Brain, Testis. nih.govnih.govnih.gov |

| 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2, AKR1C4) | Reduces 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one. wikipedia.org | Brain, Peripheral Nervous System. wikipedia.orgnih.gov |

| Cytochrome P450 (e.g., CYP3A4, CYP3A7) | Metabolizes precursor steroids like 17α-hydroxyprogesterone. nih.gov | Liver (fetal and adult). nih.gov |

Advanced Methodologies for Research on 5α Pregnan 17α Ol 3,20 Dione

Quantitative Analytical Techniques for Steroid Profiling

Precise and sensitive quantification of steroids like 5α-pregnan-17α-ol-3,20-dione is fundamental to understanding its physiological and pathophysiological roles. This is particularly challenging due to the structural similarity among steroid isomers and their varying concentrations in biological samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for steroid analysis, offering high specificity and sensitivity that surpasses traditional immunoassays. nih.govwikipedia.org This technique allows for the simultaneous measurement of multiple steroids in a single run, which is crucial for mapping steroidogenic pathways. austinpublishinggroup.com The precursor to 5α-pregnan-17α-ol-3,20-dione, 17α-hydroxyprogesterone (17-OHP), is routinely measured by LC-MS/MS for newborn screening of congenital adrenal hyperplasia, as this method avoids the cross-reactivity issues inherent in immunoassays. wikipedia.org

The development of LC-MS/MS assays for related pregnane (B1235032) steroids involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often employs liquid-liquid extraction or solid-phase extraction to isolate steroids from complex biological matrices like plasma or serum. nih.gov Chromatographic separation is typically achieved using reversed-phase columns. thermofisher.com For detection, multiple reaction monitoring (MRM) is used to enhance selectivity and achieve low limits of quantification. nih.gov For instance, in the analysis of 17-OHP, specific precursor-to-product ion transitions are monitored. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-phase liquid chromatography with a C18 column is commonly used for separation. | nih.govthermofisher.com |

| Ionization | Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode are frequently employed. APCI can be less prone to matrix effects for some steroids. | nih.govthermofisher.com |

| Detection | Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. | nih.gov |

| MRM Transition for 17-OHP | m/z 331.17 → 97.00 | nih.gov |

| Internal Standard | Deuterated analogs, such as 17-OHP-d8, are used for accurate quantification. | thermofisher.com |

| Linear Range for 17-OHP | Assays are typically linear over a range of 1–200 ng/mL in plasma. | nih.gov |

Before the widespread adoption of LC-MS/MS, radioimmunoassay (RIA) was a cornerstone for steroid hormone quantification. RIA methods have been developed for the measurement of the related compound 5α-pregnane-3,20-dione in human plasma. researchgate.net These assays involve the use of a specific antibody that binds to the steroid of interest and a radiolabeled version of the steroid, which competes for antibody binding sites. The concentration of the steroid in a sample is determined by measuring the displacement of the radiolabeled steroid. While sensitive, RIAs can suffer from cross-reactivity with other structurally similar steroids, which may necessitate a chromatographic purification step prior to the assay to ensure specificity. researchgate.net

Research continues to drive the development of more advanced analytical techniques for steroid profiling. One such innovation is ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS). nih.govbirmingham.ac.uk This technique utilizes supercritical fluid as the mobile phase, offering a combination of the high-resolution separation characteristic of gas chromatography (GC) with the high-throughput capabilities of ultra-high performance liquid chromatography (UHPLC). nih.govbirmingham.ac.uk UHPSFC-MS/MS has shown promise for the analysis of clinically relevant steroids, providing an alternative to both GC-MS and LC-MS/MS. nih.govbirmingham.ac.ukchromatographyonline.com

Spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, also play a role in the structural elucidation of steroid metabolites. researchgate.net While not typically used for routine quantification in biological samples due to lower sensitivity compared to mass spectrometry, NMR is invaluable for the definitive identification of novel steroid structures. researchgate.net

In Vitro Experimental Paradigms

In vitro models are indispensable for dissecting the molecular mechanisms underlying the metabolism and action of 5α-pregnan-17α-ol-3,20-dione. These systems allow for controlled experiments that are not feasible in vivo.

Various cultured cell lines serve as powerful tools to investigate the metabolic pathways and receptor interactions of steroids. For instance, the metabolism of 17α-hydroxyprogesterone caproate has been studied in primary human fetal hepatocytes, revealing the roles of specific cytochrome P450 enzymes in its biotransformation. nih.gov Human placental mitochondria have also been used to identify metabolites of 17α-hydroxyprogesterone caproate. nih.gov

Cell lines are also employed to study the biological activities of steroid metabolites. For the related compound 5α-pregnane-3,20-dione, MCF-7 breast cancer cells have been used to demonstrate its proliferative effects, which appear to be mediated by cell surface receptors rather than traditional nuclear steroid receptors. sigmaaldrich.com Furthermore, studies using hamster uterine cytosol have investigated the binding of 5α-pregnane-3,20-dione, suggesting the absence of a specific receptor system for this metabolite in that tissue, in contrast to progesterone (B1679170). nih.govnih.gov Cell lines like COS-1 and PC-3 have been instrumental in characterizing the activity of enzymes involved in androgen metabolism. oup.com

| Cell Line | Organism/Tissue of Origin | Application in Steroid Research | Reference |

|---|---|---|---|

| Primary Fetal Hepatocytes | Human Liver | Studying the metabolism of 17α-hydroxyprogesterone caproate. | nih.gov |

| MCF-7 | Human Breast Cancer | Investigating the proliferative effects and receptor interactions of 5α-pregnane-3,20-dione. | sigmaaldrich.com |

| COS-1 | Monkey Kidney | Used as a null environment for androgen metabolism to study transfected enzyme activity. | oup.com |

| PC-3 | Human Prostate Cancer | A model for androgen-metabolizing prostate cells to study enzyme function. | oup.com |

The production of recombinant enzymes allows for detailed characterization of their substrate specificity, kinetics, and role in steroid metabolism. The conversion of 17α-hydroxyprogesterone to 5α-pregnan-17α-ol-3,20-dione is catalyzed by 5α-reductase enzymes (SRD5A). Studies using recombinant human SRD5A1 and SRD5A2 have shown that both can catalyze this reduction at rates comparable to the reduction of progesterone. wikipedia.org

The subsequent metabolism of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one is catalyzed by reductive 3α-hydroxysteroid dehydrogenases (3α-HSDs). wikipedia.org Recombinant forms of 3α-HSD isoforms, such as those from the aldo-keto reductase (AKR) superfamily (e.g., AKR1C2 and AKR1C4), have been expressed and characterized to understand their specific roles in steroid inactivation and activation. wikipedia.orgcreative-enzymes.com For example, recombinant 3α-HSD from Brevibacillus choshinensis has been characterized, providing a tool for studying these types of conversions. creative-enzymes.com Similarly, the heterologous expression of 3β-hydroxysteroid dehydrogenase (3β-HSD) from Digitalis lanata has been used to characterize its enzymatic properties. researchgate.net These recombinant systems are crucial for confirming the enzymatic steps in the backdoor pathway and for screening potential inhibitors.

Cell-Free Systems for Biochemical Pathway Elucidation

Cell-free systems are a cornerstone of biochemical research, providing a simplified and controlled environment to dissect complex metabolic pathways, such as those involved in steroidogenesis. nih.govfrontiersin.org These systems, which utilize isolated and purified enzymes or subcellular fractions like microsomes, allow for the detailed study of specific enzymatic reactions without the confounding variables of a whole-cell environment. capes.gov.brnih.govresearchgate.net By systematically adding substrates, cofactors, and potential inhibitors, researchers can meticulously map the conversion of precursor molecules and identify the precise steps in the synthesis of compounds like 5α-Pregnan-17α-ol-3,20-dione. nih.gov

The biosynthesis of 5α-Pregnan-17α-ol-3,20-dione is understood to be an intermediate step in the "backdoor" pathway of androgen synthesis. wikipedia.orgwikipedia.org This pathway begins with the conversion of 17α-hydroxyprogesterone (17-OHP), which is 5α-reduced by the enzyme 5α-reductase (SRD5A) to form 5α-Pregnan-17α-ol-3,20-dione. wikipedia.org In a cell-free setting, this specific conversion can be analyzed by incubating recombinant human SRD5A1 or SRD5A2 enzymes with the substrate 17-OHP. wikipedia.org The reaction products can then be identified and quantified using highly sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), confirming the enzymatic activity and the structure of the resulting steroid. nih.govresearchgate.net

These in vitro assays are crucial for determining enzyme kinetics, substrate specificity, and the impact of inhibitors. For example, studies using recombinant enzymes have demonstrated that both SRD5A1 and SRD5A2 can catalyze the reduction of 17-OHP. wikipedia.org Such cell-free approaches provide definitive evidence of an enzyme's capability and are fundamental to building accurate models of steroidogenic pathways. researchgate.netoup.com

Animal Models in 5α-Pregnan-17α-ol-3,20-dione Research

Animal models are indispensable for investigating the complex in vivo roles of steroids like 5α-Pregnan-17α-ol-3,20-dione. nih.govroutledge.comtaylorfrancis.com They allow for the study of hormonal regulation, tissue-specific functions, and the physiological consequences of altered steroid profiles in a living system, which cannot be replicated in vitro. phypha.ir

Genetic and Pharmacological Models for Perturbing Steroidogenesis

To understand the synthesis and function of 5α-Pregnan-17α-ol-3,20-dione, scientists utilize animal models where steroid production is deliberately altered through genetic or pharmacological means.

Genetic Models:

Knockout (KO) Models: A key strategy involves creating mice with targeted deletions of genes encoding critical steroidogenic enzymes. nih.gov A knockout of the Cyp17a1 gene, which codes for the 17α-hydroxylase/17,20-lyase enzyme, is particularly relevant. nih.govuniprot.orgnih.gov This enzyme is responsible for producing 17α-hydroxyprogesterone, the direct precursor to 5α-Pregnan-17α-ol-3,20-dione. wikipedia.orggsea-msigdb.org Cyp17a1 KO mice lack the ability to produce 17α-hydroxylated steroids, leading to an absence of glucocorticoids like cortisol and all sex steroids. nih.govnih.gov Plasma steroid analysis of these mice reveals a complete lack of testosterone (B1683101) and an accumulation of progesterone and corticosterone. nih.gov Studying the phenotype of these animals, such as infertility and altered sex development, provides insight into the roles of the steroids that are absent. nih.gov

Tissue-Specific Models: More advanced models, like the Cre-LoxP system, enable researchers to delete or overexpress genes in specific tissues. For instance, a Cyp17a1-iCre mouse line allows for gene manipulation specifically in steroidogenic cells, including the Leydig cells of the testes. mdpi.com This helps to distinguish the local versus systemic effects of steroid production.

Pharmacological Models:

Enzyme Inhibitors: The administration of drugs that block key enzymes provides a powerful pharmacological tool. Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride (B1684494), are used to block the conversion of Δ4-ene steroids into their 5α-reduced forms. nih.gov For example, treating late-pregnant mares with dutasteride led to a significant accumulation of the precursor progesterone, demonstrating the inhibitor's ability to alter pregnane metabolism by blocking 5α-reductase activity. nih.govbioscientifica.com Such studies help to clarify the role of 5α-reduced steroids in physiological processes like pregnancy. nih.govnih.gov

| Model Type | Example | Mechanism | Key Findings Related to Pregnane Metabolism |

| Genetic | Cyp17a1 Knockout Mouse | Deletion of the gene for 17α-hydroxylase/17,20-lyase. nih.gov | Prevents synthesis of 17α-hydroxyprogesterone, the precursor to 5α-Pregnan-17α-ol-3,20-dione. Leads to absence of sex steroids and accumulation of progesterone and corticosterone. nih.gov |

| Pharmacological | Dutasteride Treatment in Mares | Inhibition of the 5α-reductase enzyme. nih.gov | Blocks the conversion of progesterone to 5α-reduced pregnanes, causing a significant increase in circulating progesterone levels. nih.govbioscientifica.com |

Emerging Research Areas and Future Directions for 5α Pregnan 17α Ol 3,20 Dione

Elucidating Unexplored Metabolic Branches and Enzyme Systems

While the primary metabolic fate of 5α-Pregnan-17α-ol-3,20-dione is its conversion to 5α-pregnane-3α,17α-diol-20-one by aldo-keto reductase enzymes (AKR1C2 and AKR1C4), future research is aimed at identifying and characterizing less understood metabolic pathways. wikipedia.org The complexity of steroid metabolism suggests that alternative enzymatic processes may exist, potentially leading to novel bioactive metabolites.

One area of interest is the potential for further hydroxylation. For instance, studies on the related compound 5α-dihydroprogesterone (5α-DHP) have identified 6α-hydroxylated metabolites as major end-products in urine, formed through a specific extrahepatic pathway. nih.gov This pathway involves enzymes distinct from the hepatic cytochrome P450 6α-hydroxylase. nih.gov Future investigations could explore whether 5α-Pregnan-17α-ol-3,20-dione undergoes similar 6α-hydroxylation or other modifications at different positions on the steroid nucleus, which could significantly alter its biological activity.

Additionally, research into adrenal C11-oxy C21 steroids suggests they can contribute to the C11-oxy C19 steroid pool through a backdoor pathway. wikipedia.org This raises the possibility of an analogous, yet-to-be-explored, C11-oxygenated branch of the 17-OHP backdoor pathway, which would involve the metabolism of 11-oxygenated derivatives of 5α-Pregnan-17α-ol-3,20-dione. The enzymes responsible and the biological significance of these potential metabolites remain a key area for future research.

Table 1: Key Enzymes in the Known Metabolic Pathway of 5α-Pregnan-17α-ol-3,20-dione

| Enzyme Family | Specific Enzyme(s) | Role in Pathway | Precursor | Product |

| Steroid 5α-Reductase | SRD5A1, SRD5A2 | Formation | 17α-Hydroxyprogesterone | 5α-Pregnan-17α-ol-3,20-dione |

| Aldo-Keto Reductase (AKR) / Hydroxysteroid Dehydrogenase (HSD) | AKR1C2, AKR1C4, HSD17B6 | Metabolism | 5α-Pregnan-17α-ol-3,20-dione | 5α-Pregnane-3α,17α-diol-20-one |

This table summarizes the primary, well-established enzymatic steps involving 5α-Pregnan-17α-ol-3,20-dione.

Investigation of Cross-Talk with Other Endogenous Signaling Pathways

The biological effects of steroids are often not limited to a single receptor or pathway. Future research will likely focus on the potential for 5α-Pregnan-17α-ol-3,20-dione and its metabolites to interact with various other signaling systems, a phenomenon known as cross-talk.

While its precursor, 17-OHP, and its downstream metabolite, allopregnanolone (B1667786), are known to interact with various receptors, the direct action of 5α-Pregnan-17α-ol-3,20-dione is less clear. It is known to be a progestogen, binding to progesterone (B1679170) receptors. wikipedia.org However, its structural similarity to other neuroactive steroids suggests it may modulate neuronal excitability. Neurosteroids are known to interact with ligand-gated ion channels, particularly GABA-A and NMDA receptors. nih.gov A study on 17-hydroxypregnanolone (17-OH-PA), a structurally similar steroid, demonstrated potentiation of GABA-A receptor responses and a mild inhibitory effect at NMDA receptors. nih.gov This provides a strong rationale for investigating whether 5α-Pregnan-17α-ol-3,20-dione exhibits similar neuroactive properties, which could have implications for neuronal development, stress responses, and various neurological conditions.

Furthermore, cross-talk with the glucocorticoid receptor (GR) pathway is another plausible area of investigation. nih.gov Given that the backdoor pathway is highly active in conditions of 21-hydroxylase deficiency, where cortisol synthesis is impaired, understanding how intermediates like 5α-Pregnan-17α-ol-3,20-dione might influence GR function is of significant clinical interest. nih.gov

Advanced Modeling and Computational Approaches for Structure-Function Prediction

The use of advanced computational tools is becoming indispensable in predicting the biological functions of steroid metabolites. For 5α-Pregnan-17α-ol-3,20-dione, in silico approaches are poised to accelerate research significantly.

Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and stability of 5α-Pregnan-17α-ol-3,20-dione and its metabolites with various enzymes and receptors. Such studies are already being employed to understand how substrates like testosterone (B1683101) and inhibitors like finasteride (B1672673) interact with SRD5A2. biointerfaceresearch.commdpi.com These computational methods can be adapted to model the interaction of 17-OHP and 5α-Pregnan-17α-ol-3,20-dione with the active sites of SRD5A1 and SRD5A2, helping to resolve questions about the relative efficiency of these enzymes in the backdoor pathway. wikipedia.org

Similarly, computational models of AKR1C enzymes are being used to design selective inhibitors. nih.gov These models can be used to predict how 5α-Pregnan-17α-ol-3,20-dione fits into the catalytic pocket of AKR1C2 and AKR1C4, providing insights into the structural determinants of its metabolism. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which have been performed on other pregnane (B1235032) derivatives to understand their 5α-reductase inhibitory activity, could also be applied to a series of 17-OH-DHP analogs to guide the synthesis of novel, functionally specific molecules. researchgate.net

Comparative Biochemical Studies Across Diverse Species

The discovery of the backdoor androgen pathway was significantly advanced by comparative studies, particularly in the tammar wallaby, where this pathway is crucial for the virilization of the urogenital system. bioscientifica.com This highlights the importance of comparative endocrinology in uncovering novel metabolic routes. Future research should expand these comparative studies to a broader range of species to understand the evolutionary conservation and divergence of the backdoor pathway and the role of 5α-Pregnan-17α-ol-3,20-dione.

For example, studies in the African elephant have shown that 5α-reduced progestins are the predominant progestins biosynthesized by the corpus luteum, with concentrations far exceeding that of progesterone. nih.gov Investigating the specific intermediates, including the presence and concentration of 5α-Pregnan-17α-ol-3,20-dione, in such species could provide valuable insights into reproductive physiology and steroid metabolism diversity.

Furthermore, comparing fetal and adult metabolism reveals significant differences. Studies using human hepatocytes have shown that the fetal liver metabolizes 17α-hydroxyprogesterone caproate (a synthetic form of 17-OHP) differently than the adult liver, owing to the differential expression of enzymes like CYP3A7 in the fetus versus CYP3A4 in the adult. nih.gov Similar comparative studies focusing on the enzymes that metabolize 5α-Pregnan-17α-ol-3,20-dione (SRD5A isozymes and AKRs) across different life stages (fetal, neonatal, adult) and in different species will be critical for understanding its physiological and pathophysiological roles. nih.govnih.gov

Therapeutic Targeting of 5α-Pregnan-17α-ol-3,20-dione Metabolic Enzymes

The enzymes responsible for the synthesis and metabolism of 5α-Pregnan-17α-ol-3,20-dione represent promising targets for therapeutic intervention in a variety of endocrine disorders.

Table 2: Potential Therapeutic Targets in the 5α-Pregnan-17α-ol-3,20-dione Pathway

| Target Enzyme Family | Rationale for Targeting | Examples of Investigated Inhibitors | Potential Therapeutic Application |

| Steroid 5α-Reductases (SRD5A) | To block the formation of 5α-Pregnan-17α-ol-3,20-dione from 17-OHP, reducing backdoor androgen synthesis. | Finasteride, Dutasteride (B1684494), Non-steroidal inhibitors (e.g., Caffeic acid amides) | Congenital Adrenal Hyperplasia, Hyperandrogenic disorders |

| Aldo-Keto Reductases (AKR1C) | To modulate the levels of downstream metabolites and potentially influence progesterone/androgen signaling. | Salicylates, N-phenylanthranilic acids, Flufenamic acid | Endometriosis, Hormone-dependent cancers |

Steroid 5α-Reductase (SRD5A) Inhibitors: The enzymes SRD5A1 and SRD5A2 catalyze the formation of 5α-Pregnan-17α-ol-3,20-dione. Inhibitors of these enzymes, such as finasteride and dutasteride, are already in clinical use for conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.org Their potential to block the backdoor pathway by preventing the initial 5α-reduction of 17-OHP is an area of active research, particularly for treating conditions characterized by backdoor pathway overactivation, such as certain forms of congenital adrenal hyperplasia. wikipedia.orgfrontiersin.org The development of novel non-steroidal SRD5A1 inhibitors is also a key future direction, aiming to improve selectivity and reduce side effects associated with steroidal drugs. acs.orgnih.gov

Aldo-Keto Reductase (AKR1C) Inhibitors: The enzymes that metabolize 5α-Pregnan-17α-ol-3,20-dione, namely AKR1C2 and AKR1C4, are also attractive therapeutic targets. wikipedia.org These enzymes are involved in the metabolism of various steroids and have been implicated in diseases like endometriosis and hormone-dependent cancers. nih.govnih.gov The development of selective inhibitors for AKR1C isoforms is a significant area of research. For example, derivatives of salicylic (B10762653) acid and N-phenylanthranilic acid have been identified as potent inhibitors. nih.govnih.gov By targeting these enzymes, it may be possible to modulate the flux through the backdoor pathway and alter the balance of bioactive steroids in specific tissues, offering new treatment strategies for a range of pathologies.

常见问题

Q. How can researchers validate the specificity of immunoassays for detecting 5α-Pregnan-17α-ol-3,20-dione and its metabolites?